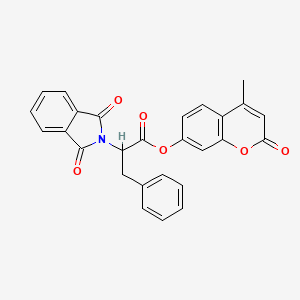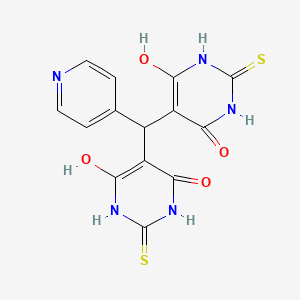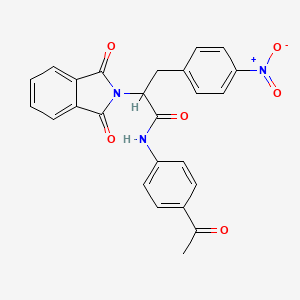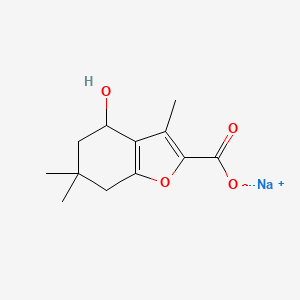![molecular formula C20H24N2O3S2 B5170496 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide CAS No. 6408-77-1](/img/structure/B5170496.png)
3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the inhibition of enzymes that play a crucial role in various physiological processes. For example, it inhibits carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It also inhibits histone deacetylase, which is involved in the regulation of gene expression. Additionally, it inhibits metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide are diverse and depend on the specific enzyme that it inhibits. For example, its inhibition of carbonic anhydrase can lead to the reduction of intraocular pressure and the treatment of glaucoma. Its inhibition of histone deacetylase can lead to the modulation of gene expression and the treatment of cancer and inflammatory diseases. Its inhibition of metalloproteinases can lead to the prevention of tumor invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments include its potency, selectivity, and versatility. It can be used to inhibit various enzymes that play a crucial role in various physiological processes. However, its limitations include its potential toxicity, limited solubility, and potential off-target effects.
Orientations Futures
There are several future directions for the study of 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide. These include the development of more potent and selective inhibitors, the investigation of its potential applications in other diseases, the elucidation of its mechanism of action at the molecular level, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound in combination with other drugs or therapies could lead to synergistic effects and improved efficacy.
Méthodes De Synthèse
The synthesis of 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of 4-(1-piperidinylsulfonyl)aniline with phenylthioacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to be a potent inhibitor of several enzymes such as carbonic anhydrase, histone deacetylase, and metalloproteinases. It has also been shown to have anticancer, anti-inflammatory, and antiviral activities.
Propriétés
IUPAC Name |
3-phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c23-20(13-16-26-18-7-3-1-4-8-18)21-17-9-11-19(12-10-17)27(24,25)22-14-5-2-6-15-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAYVZGHLVKNNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367683 |
Source


|
| Record name | STK392995 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide | |
CAS RN |
6408-77-1 |
Source


|
| Record name | STK392995 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl N-methyl-N-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}glycinate](/img/structure/B5170416.png)
![2-[(4-allyl-5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5170427.png)

![N-[2-(difluoromethoxy)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5170436.png)
![N-1,3-benzodioxol-5-yl-2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]acetamide](/img/structure/B5170444.png)



![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-5-methoxy-1H-benzimidazole](/img/structure/B5170466.png)
![N-[3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5170469.png)
![3-[4-(benzyloxy)phenoxy]-N-(2-methoxyethyl)-1-propanamine](/img/structure/B5170479.png)


![4-[(diisobutylamino)sulfonyl]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5170519.png)